2-(Furan-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUAAAZHQCMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Furan 2 Yl Propan 2 Ol
Organometallic Reagent-Based Approaches
Organometallic reagents are powerful tools for forming carbon-carbon bonds, making them highly suitable for synthesizing tertiary alcohols like 2-(furan-2-yl)propan-2-ol. archive.orguni-due.de These methods typically involve the nucleophilic addition of an organometallic compound to a ketone.
Synthesis via Furan (B31954) Lithiation and Acetone (B3395972) Addition
A primary method for synthesizing this compound involves the lithiation of furan followed by the addition of acetone. This reaction starts with the deprotonation of furan at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi). This step creates a highly reactive intermediate, 2-furyllithium.
The subsequent addition of acetone (a ketone) to the 2-furyllithium results in a nucleophilic attack on the carbonyl carbon of acetone. An acidic workup then protonates the resulting alkoxide to yield the final product, this compound. rsc.org The reaction is typically conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the organolithium reagent. rsc.orgacs.orgnih.gov
General Reaction Scheme:
Lithiation: Furan + n-BuLi → 2-Furyllithium + Butane
Addition: 2-Furyllithium + Acetone → Lithium 2-(furan-2-yl)propan-2-oxide
Workup: Lithium 2-(furan-2-yl)propan-2-oxide + H₃O⁺ → this compound + Li⁺
This method is efficient for lab-scale synthesis, providing good yields of the desired tertiary alcohol. rsc.org
Exploration of Related Grignard-Type Reactions for Furanic Alcohols
Grignard reagents (organomagnesium halides, RMgX) offer a classic and widely used alternative for the synthesis of tertiary alcohols. organic-chemistry.orgorganicchemistrytutor.com The synthesis of this compound can be achieved by reacting a Grignard reagent derived from furan, such as 2-furylmagnesium bromide, with acetone. derpharmachemica.commdpi.com
Alternatively, a methyl Grignard reagent, like methylmagnesium bromide (CH₃MgBr), can be added to 2-acetylfuran (B1664036). organic-chemistry.org In this case, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-acetylfuran. A subsequent acidic workup yields this compound. organicchemistrytutor.commasterorganicchemistry.com
Reaction Conditions for Grignard Synthesis:
| Reactants | Reagent | Solvent | Product |
|---|---|---|---|
| 2-Furylmagnesium Bromide | Acetone | Dry Ether / THF | This compound |
Grignard reactions are fundamental in organic synthesis for their ability to form C-C bonds effectively. organic-chemistry.orgderpharmachemica.com However, they require strictly anhydrous conditions as Grignard reagents react readily with water. derpharmachemica.com
Biocatalytic and Chemo-Enzymatic Synthesis Routes
Biocatalysis and chemo-enzymatic strategies are gaining prominence as they align with green chemistry principles, offering high selectivity and milder reaction conditions compared to traditional chemical methods. d-nb.infonih.gov
Asymmetric Bioreduction Strategies for Chiral Furanic Alcohols
While this compound is an achiral molecule, the biocatalytic synthesis of related chiral furanic alcohols is a well-researched area. nih.govresearchgate.net These methods often employ enzymes like alcohol dehydrogenases (ADHs) or carbonyl reductases (CRs) for the asymmetric reduction of prochiral ketones, such as 2-acetylfuran. nih.govresearchgate.netscirp.org
For instance, the bioreduction of 2-acetylfuran using whole-cell catalysts like Lactobacillus senmaizukei or plant-based enzymes from Daucus carota can produce optically active (R)- or (S)-1-(furan-2-yl)ethanol with high enantiomeric excess. researchgate.netscirp.orgscirp.org These chiral secondary alcohols are valuable precursors for various biologically active molecules. scirp.org
Recent research has also demonstrated the use of carbonyl reductases for the enantiocomplementary synthesis of other chiral furfuryl alcohols, achieving yields and enantiomeric excess values of over 99%. nih.gov Such chemo-enzymatic processes, which combine chemical catalysis with biocatalysis, highlight a powerful strategy for producing valuable chiral compounds from bio-based furan derivatives. d-nb.infonih.govrsc.org
Examples of Bioreduction of Furan Ketones:
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Acetylfuran | Lactobacillus senmaizukei | (R)-1-(Furan-2-yl)ethanol | >99% |
| 2-Acetylfuran | Daucus carota | (R)-1-(Furan-2-yl)ethanol | High |
| 3-Acetamido-5-acetylfuran | Carbonyl Reductase (ScCR) | (R)-3-Acetamido-5-(1-hydroxylethyl)furan | >99% |
Development of Green Chemistry Principles in Synthesis
The synthesis of furanic compounds is closely linked to the principles of green chemistry. catalysis-summit.com The use of renewable feedstocks, such as lignocellulosic biomass to produce platform molecules like furfural (B47365), is a cornerstone of this approach. nih.govfrontiersin.orgresearchgate.net The twelve principles of green chemistry, including atom economy, use of safer solvents, energy efficiency, and catalysis, guide the development of more sustainable synthetic routes. acs.orgmdpi.com
In the context of this compound and related compounds, green chemistry is advanced through:
Use of Renewable Feedstocks: Starting from biomass-derived furfural instead of petroleum-based precursors. catalysis-summit.comresearchgate.net
Catalysis: Employing catalysts, especially biocatalysts, to enable reactions under milder conditions with higher selectivity, reducing energy consumption and by-product formation. catalysis-summit.comd-nb.info
Avoiding Hazardous Reagents: Replacing stoichiometric, often hazardous, reagents with catalytic alternatives. sci-hub.se
Process Intensification: Developing one-pot or tandem reactions, such as chemo-enzymatic cascades, to reduce separation steps and solvent use. rsc.orgcsic.es
Multi-Step Synthesis from Precursors and Platform Chemicals
The synthesis of this compound can be integrated into a broader biorefinery concept, starting from biomass-derived platform chemicals. Furfural is a key C5 platform molecule obtained from the dehydration of pentose (B10789219) sugars found in hemicellulose. csic.esmdpi.com
A potential multi-step pathway from furfural to this compound could involve:
Oxidation: Furfural is oxidized to 2-furoic acid.
Esterification: 2-Furoic acid is converted to an ester, such as methyl 2-furoate.
Grignard Reaction: The ester reacts with two equivalents of a methyl Grignard reagent (e.g., CH₃MgBr). The first equivalent adds to the ester to form an intermediate ketone (2-acetylfuran), which is highly reactive. The second equivalent immediately adds to the ketone to form the tertiary alcohol, this compound, after workup. masterorganicchemistry.com
This pathway demonstrates how a simple biomass-derived molecule can be upgraded to a more complex functionalized chemical through a series of established chemical transformations. csic.esacs.org The versatility of furfural and its derivatives allows for the synthesis of a wide range of valuable chemicals and biofuels. researchgate.netcsic.es
Reactivity and Transformational Chemistry of 2 Furan 2 Yl Propan 2 Ol
Chemical Transformations of the Furan (B31954) Ring
The furan ring in 2-(furan-2-yl)propan-2-ol is an electron-rich heterocycle, which makes it susceptible to electrophilic attack and allows for various addition and ring-opening reactions. tuiasi.ro
The furan ring readily undergoes electrophilic aromatic substitution. Due to the directing effect of the ring oxygen and the attached alkyl group, substitution occurs preferentially at the C5 position (the alpha-position adjacent to the oxygen and distal to the substituent). This position is both sterically accessible and electronically activated. While specific studies on this compound are not extensively documented, the reactivity pattern is well-established for analogous 2-substituted furans. researchgate.netvulcanchem.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to yield the corresponding 5-substituted derivatives. researchgate.netresearchgate.net For instance, electrophilic substitution on the structurally related 2-(furan-2-yl)naphtho vulcanchem.comrsc.orgthiazole occurs exclusively at the 5-position of the furan ring. researchgate.net
| Reaction Type | Reagents | Major Product |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | 2-(5-Nitro-furan-2-yl)propan-2-ol |
| Bromination | Brominating agents (e.g., NBS, Br₂) | 2-(5-Bromo-furan-2-yl)propan-2-ol |
| Acylation | Acyl chloride/Lewis acid (e.g., CH₃COCl/AlCl₃) | 1-(5-(2-hydroxypropan-2-yl)furan-2-yl)ethan-1-one |
This table represents expected outcomes based on the known reactivity of 2-substituted furans.
The furan ring can be saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation typically proceeds under moderate conditions using catalysts like palladium on carbon (Pd/C) or platinum. escholarship.org The product of this reaction is 3-(tetrahydrofuran-2-yl)propan-2-ol. cymitquimica.com
Under more forceful conditions, or with specific catalytic systems, hydrogenation can be accompanied by hydrogenolysis (cleavage of the C-O bonds within the ring). escholarship.orgacs.org This ring-opening pathway leads to the formation of various aliphatic diols and alcohols. For example, the hydrogenation of 2,5-dimethylfuran (B142691) over platinum catalysts involves parallel pathways of ring saturation to 2,5-dimethyltetrahydrofuran (B89747) and C-O hydrogenolysis of the ring to form 2-hexanone (B1666271) and 2-hexanol. escholarship.org A similar pathway for this compound would result in various heptane-diol isomers.
Another significant transformation is oxidative dearomatization, which can be a prelude to further cyclizations or rearrangements. mdpi.comresearchgate.net
| Reaction Type | Catalyst/Conditions | Major Product(s) |
| Ring Saturation | H₂, Pd/C or Pt, moderate temp/pressure | 3-(Tetrahydrofuran-2-yl)propan-2-ol |
| Ring-Opening Hydrogenolysis | H₂, Pt or other noble metals, elevated temp/pressure | Aliphatic diols (e.g., Heptane-2,5-diol) |
Electrophilic Substitution Reactions
Reactions of the Hydroxyl Functionality
The tertiary hydroxyl group exhibits reactivity characteristic of alcohols, although its tertiary nature imposes certain limitations, particularly in oxidation reactions.
As a tertiary alcohol, this compound is resistant to oxidation under conditions that would typically convert primary or secondary alcohols into aldehydes, ketones, or carboxylic acids (e.g., using PCC or Jones reagent). Laccase-mediated oxidation has been described for furan-2-yl carbinols, but this typically targets the conversion to a ketone, a reaction not possible for a tertiary alcohol without C-C bond cleavage. rsc.org Significant oxidation would require harsh conditions that would likely lead to the degradation of the furan ring and cleavage of the carbon skeleton.
The hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid catalyst, to form the corresponding esters. This reaction is a standard transformation for alcohols. cymitquimica.com
Etherification can also be achieved. Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield an ether. Alternatively, acid-catalyzed reaction with another alcohol can also lead to ether formation. tu.ac.th For example, the reaction of furfuryl alcohol with 2-propanol has been shown to produce 2-isopropoxymethylfuran, demonstrating the feasibility of ether formation at the benzylic-like position. conicet.gov.ar
| Reaction Type | Reagents | Product Class |
| Esterification | R-COOH, H⁺ catalyst | Ester |
| Etherification | R-X, Base (e.g., NaH) | Ether |
Oxidation Reactions
Rearrangement Reactions and Cyclization Chemistry
Furfuryl alcohols are well-known precursors for powerful rearrangement reactions. The most notable for this class of compounds is the Piancatelli rearrangement. vulcanchem.comchim.it Under acidic conditions (often with Lewis or Brønsted acids), this compound can undergo a cascade reaction. This process involves protonation of the hydroxyl group, departure as water to form a stabilized carbocation, nucleophilic attack by water at the C5 position of the furan ring, and a subsequent electrocyclic ring opening followed by cyclization to yield a highly functionalized 4-hydroxy-4-methyl-cyclopentenone derivative. vulcanchem.com
Beyond the Piancatelli rearrangement, the molecule can be a substrate for various other cyclization strategies. The furan ring can act as a diene in Diels-Alder reactions, and the dual functionality allows for intramolecular cyclizations to form complex bicyclic or spirocyclic systems. organic-chemistry.org For instance, intramolecular Prins/Friedel-Crafts cyclizations of related vinyl-substituted furans have been used to construct polycyclic frameworks. beilstein-journals.org
| Reaction Name | Conditions | Resulting Structure |
| Piancatelli Rearrangement | Acid catalyst (e.g., Dy(OTf)₃, TFA), heat | 4-hydroxy-4,5,5-trimethylcyclopent-2-en-1-one |
Investigations into Piancatelli-Type Rearrangements for Furan Carbinols
The Piancatelli rearrangement is a synthetically valuable acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org This transformation is believed to proceed through a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org The generally accepted mechanism involves the protonation of the hydroxyl group, followed by dehydration to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water at the C5 position of the furan ring, followed by ring opening, generates a pentadienyl cation which then undergoes a conrotatory 4-π electrocyclization to yield the trans-substituted cyclopentenone. acs.org
While the Piancatelli rearrangement has been extensively studied for a range of 2-furylcarbinols, investigations into tertiary furan carbinols, such as this compound, have revealed specific challenges. Attempts to perform the Piancatelli rearrangement on furans with a tertiary carbinol side chain have often resulted in the formation of significant amounts of dehydrated byproducts alongside the desired rearranged product. nih.gov This is attributed to the stability of the tertiary carbocation formed upon dehydration, which can readily undergo elimination.
However, the use of specific catalysts can influence the reaction outcome. For instance, dysprosium(III) triflate has been shown to be an effective catalyst for the Piancatelli rearrangement of various furylcarbinols, affording the corresponding 4-hydroxycyclopentenones in good yields and as a single trans-diastereomer. escholarship.org Further research has explored the use of other Lewis acids, such as zinc chloride, particularly for more reactive substrates like 5-methyl-2-furylcarbinols, to avoid side reactions. nih.gov
The intramolecular version of the aza-Piancatelli rearrangement, where an amine is the nucleophile, has also been developed, expanding the synthetic utility of this reaction. nih.gov This has been successfully applied to the synthesis of complex nitrogen-containing molecules. nih.govthieme-connect.com
Catalytic Reactions and Hydrogenation Studies
The catalytic transformation of furan derivatives is a cornerstone of biorefinery concepts, aiming to produce sustainable fuels and chemicals.
The selective hydrogenation of furanic compounds is a key area of research. For instance, the hydrogenation of furfural (B47365), a related compound, can yield a variety of products including furfuryl alcohol, 2-methylfuran (B129897), and tetrahydrofurfuryl alcohol, depending on the catalyst and reaction conditions. frontiersin.orgmdpi.com Noble metals like platinum and palladium, as well as non-precious metals such as copper, nickel, and cobalt, have been extensively studied for these transformations. frontiersin.orgacs.org
Supported metal catalysts are often employed to enhance activity, selectivity, and stability. The choice of support can significantly influence the catalytic performance. For example, the hydrogenation of furfural over different catalysts can lead to different product distributions.
| Catalyst | Substrate | Major Product(s) | Reference |
|---|---|---|---|
| CuFe₂O₄ | Furfural | 2-Methylfuran | researchgate.net |
| Ni-MFC | Furfural | Furfuryl alcohol, Tetrahydrofurfuryl alcohol | acs.org |
| Ru/NiFe₂O₄ | Furfural | 2-Methylfuran | mdpi.com |
In the context of this compound, its transformation can be seen as part of a broader strategy for biofuel production. For example, the conversion of furfural to ethylcyclopentane (B167899) involves the formation of 1-(furan-2-yl)propan-1-ol, a structural isomer of this compound, which then undergoes a Piancatelli rearrangement. nih.gov
Catalytic transfer hydrogenation (CTH) offers a promising alternative to traditional hydrogenation using molecular hydrogen, often employing alcohols as hydrogen donors under milder conditions. mdpi.com This method has been successfully applied to the conversion of furanic aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com
For example, zirconium-based catalysts have shown excellent activity and selectivity in the CTH of furfural to furfuryl alcohol using isopropanol (B130326) as the hydrogen donor. acs.org Similarly, ruthenium-catalyzed CTH has been effectively used for the hydrogenation of various substrates, including imines, with propan-2-ol serving as the hydrogen source. nih.gov
The CTH of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) has been achieved using various catalytic systems, including copper-based catalysts. mdpi.com Formic acid can also be used as a hydrogen donor in these reactions. mdpi.comdtu.dk
| Catalyst | Substrate | Hydrogen Donor | Major Product | Reference |
|---|---|---|---|---|
| Hf-TUD-1 | Furfural | Aliphatic Alcohols | 2-(Alkoxymethyl)furan ethers | mdpi.com |
| Cu/MOF-808 | 5-Hydroxymethylfurfural | Formic Acid | 2,5-Furandimethanol | mdpi.com |
| Zr(OH)₄ | Furfural | 2-Propanol | Furfuryl alcohol | acs.org |
| 10%Ni-10%Cu/C | 5-Hydroxymethylfurfural | Formic Acid/Isopropanol | 2,5-Dimethylfuran | dtu.dk |
While direct CTH studies on this compound are not extensively detailed in the provided context, the principles established for related furanic systems suggest its potential for selective transformations using this methodology. The reactivity of the tertiary alcohol and the furan ring would be key factors in determining the product distribution under CTH conditions.
Derivatives and Analogues of 2 Furan 2 Yl Propan 2 Ol: Synthesis and Advanced Characterization
Synthesis of Substituted 2-(Furan-2-yl)propan-2-ol Analogues
The synthesis of substituted analogues of this compound often involves the strategic reaction of a functionalized furan (B31954) precursor with a suitable electrophile. A common method is the lithiation of a furan derivative, followed by the addition of a ketone or an epoxide.
For instance, the synthesis of analogues with substitutions at the 5-position of the furan ring has been achieved. The process can start with a silylated furan alcohol which is then treated with n-butyllithium (n-BuLi) to create a nucleophilic site on the furan ring. Subsequent reaction with an epoxide, like methyl oxirane, introduces a propan-2-ol side chain. mdpi.com This method allows for the creation of a diverse range of analogues by varying the initial furan substrate and the epoxide used. The reaction yields a mixture of diastereoisomers that can sometimes be challenging to separate. mdpi.com
A summary of synthesized analogues using this approach is presented below.
| Starting Furan Alcohol Precursor | Epoxide Reagent | Resulting Analogue | Yield |
| Silylated 1-(furan-2-yl)propan-1-ol | Methyl oxirane | 1-[5-[1-(tert-Butyl-dimethyl-silanyloxy)-propyl]-furan-2-yl]-propan-2-ol | 91% |
| Silylated 1-(furan-2-yl)-2-methylpropan-1-ol | Methyl oxirane | 1-[5-[1-(tert-Butyl-dimethyl-silanyloxy)-2-methyl-propyl]-furan-2-yl]-propan-2-ol | - |
| Silylated 1-(furan-2-yl)-3-methylbutan-1-ol | Methyl oxirane | 1-[5-[1-(tert-Butyl-dimethyl-silanyloxy)-3-methyl-butyl]-furan-2-yl]-propan-2-ol | 44% |
| Silylated 1-(furan-2-yl)pent-4-en-1-ol | Methyl oxirane | 1-[5-[1-(tert-Butyl-dimethyl-silanyloxy)-pent-4-enyl]-furan-2-yl]-propan-2-ol | 60% |
Data compiled from studies on the formation of spiro isoxazoline-dihydrofurane compounds. mdpi.com
Exploration of Furan-Ring Modified Derivatives
Modification of the furan ring itself is a key strategy for creating structural diversity. This can be achieved by starting with a pre-substituted furan or by performing electrophilic substitution on the furan ring of a pre-existing molecule.
One approach involves using substituted furans, such as 2-methylfuran (B129897), as the initial building block. Lithiation of 2-methylfuran at low temperatures, followed by a reaction with an electrophile like (S)-epichlorohydrin in the presence of a Lewis acid (BF₃·OEt₂), yields a furan-ring modified analogue, (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol. nih.gov This demonstrates the feasibility of introducing substituents, in this case a methyl group, at the 5-position of the furan ring.
Further derivatization can be built upon these modified rings. For example, 3-(5-Methylfuran-2-yl)propan-1-one derivatives, which are precursors to the corresponding propan-2-ol compounds, have been synthesized through the reaction of 2-methylfuran with chalcones in the presence of a copper(II) bromide catalyst. mdpi.com General methods for synthesizing multi-substituted furans, such as the Paal-Knorr synthesis or transition metal-catalyzed cycloisomerizations, provide a broader toolbox for creating a wide array of furan-ring modified precursors. organic-chemistry.orgchim.it
Functionalization Strategies at the Propanol (B110389) Side Chain
The propanol side chain of this compound offers multiple sites for functionalization, primarily through reactions involving the hydroxyl group or by building the side chain with pre-functionalized reagents.
A powerful strategy involves synthesizing a precursor with a reactive handle on the side chain. The synthesis of (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol is a prime example, where the chlorine atom serves as a leaving group for subsequent nucleophilic substitution reactions. nih.gov This chloro-analogue can be converted into other functionalized derivatives. For instance, reaction with N-hydroxyphthalimide under Mitsunobu conditions, followed by treatment with hydrazine (B178648) hydrate (B1144303), can introduce an aminooxy group. nih.gov This group can be further protected, for example as a tert-butyl carbamate, to yield compounds like tert-Butyl-((1-chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)carbamate. nih.gov
These multi-step sequences allow for the introduction of various functionalities, including amines, azides, and other groups, onto the propanol backbone, significantly expanding the chemical space of accessible derivatives. nih.govcmu.edu Such modifications are crucial in fields like medicinal chemistry, where the side chain of a core scaffold is often altered to optimize biological activity and pharmacokinetic properties. researchgate.net
Example of Side Chain Functionalization:
Step 1: Synthesis of (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol. nih.gov
Step 2: Reaction with triphenylphosphine, N-hydroxyphthalimide, and DEAD to form (R)-2-((1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)isoindoline-1,3-dione. nih.gov
Step 3: Reaction with hydrazine hydrate to produce (R)-O-(1-Chloro-3-(5-methylfuran-2-yl)propan-2-yl)hydroxylamine. nih.gov
Step 4: Protection with Boc anhydride (B1165640) to afford tert-Butyl-((1-chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)carbamate. nih.gov
Structural Elucidation of Novel Derivatives using Advanced Spectroscopy
The confirmation of the chemical structures of newly synthesized derivatives of this compound is critically dependent on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy is used to determine the connectivity and chemical environment of atoms.
¹H NMR provides information on the number of different types of protons and their neighboring atoms. For example, in 3-(5-methylfuran-2-yl)-1-phenylpropan-1-one, the protons on the furan ring appear as distinct doublets (at δ 5.85 and 5.92 ppm), while the methyl group on the furan shows a singlet at δ 2.24 ppm. mdpi.com The protons of the propane (B168953) chain typically appear as triplets. mdpi.com
¹³C NMR identifies the different carbon environments in the molecule. For the same compound, the carbon of the furan methyl group resonates at δ 13.4 ppm, while the furan ring carbons appear in the aromatic region (δ 105.9-152.9 ppm), and the carbonyl carbon of the ketone is observed further downfield at δ 198.8 ppm. mdpi.com Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups. beilstein-journals.org
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. mdpi.com For example, the protonated molecule [M+H]⁺ of 3-(5-Methylfuran-2-yl)-3-phenyl-1-(thiophen-2-yl)propan-1-one was calculated to have a mass of 297.0944 and experimentally found to be 297.0940, confirming its C₁₈H₁₇SO₂⁺ formula. mdpi.com Common ionization techniques include Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB⁺). mdpi.comgoogle.com
The fragmentation patterns observed in the mass spectrum can also offer structural clues, corroborating the data from NMR. docbrown.info Together, these techniques provide unambiguous evidence for the successful synthesis and structural integrity of novel derivatives.
Spectroscopic Data for a Representative Derivative: 3-(5-Methylfuran-2-yl)-1-phenylpropan-1-one mdpi.com
| Spectroscopy Data | Chemical Shifts (δ) / m/z values |
| ¹H NMR (400 MHz, CDCl₃) | 7.96–7.98 (m, 2H, HAr), 7.55–7.56 (m, 1H, HAr), 7.45–7.47 (m, 2H, HAr), 5.92 (d, J = 3.1 Hz, 1H, HFur), 5.85 (d, J = 3.1 Hz, 1H, HFur), 3.32 (t, J = 7.6 Hz, 2H, CH₂), 3.04 (t, J = 7.6 Hz, 2H, CH₂), 2.24 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 198.8, 152.9, 150.5, 136.9, 133.0, 128.5 (2C), 128.0 (2C), 106.0, 105.9, 37.2, 22.6, 13.4 |
Advanced Analytical Methodologies for 2 Furan 2 Yl Propan 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-(Furan-2-yl)propan-2-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In the analysis of furan (B31954) derivatives, NMR confirms the presence and substitution pattern of the furan ring and adjacent functional groups. For instance, in a closely related derivative, 2-(5-methylfuran-2-yl)propan-2-ol , specific chemical shifts (δ) in the ¹H and ¹³C NMR spectra, recorded in deuterated chloroform (B151607) (CDCl₃), allow for the assignment of each proton and carbon in the structure. rsc.org The two methyl groups of the propan-2-ol moiety are equivalent and thus appear as a single sharp signal (a singlet) in the ¹H NMR spectrum, while the protons on the furan ring show characteristic splitting patterns (doublets or doublet of quartets) due to coupling with neighboring protons. rsc.org
Table 1: Representative NMR Data for 2-(5-methylfuran-2-yl)propan-2-ol in CDCl₃ rsc.org
| Nucleus | Technique | Chemical Shift (δ) in ppm | Signal Description |
|---|---|---|---|
| ¹H | 300 MHz NMR | 1.56 | Singlet, 6H (two C-CH₃ groups) |
| 2.01 | Singlet, 1H (O-H group) | ||
| 2.27 | Singlet, 3H (furan-CH₃ group) | ||
| 5.86 | Doublet of quartets, 1H (furan H-4') | ||
| 6.04 | Doublet, 1H (furan H-3') | ||
| ¹³C | 75 MHz NMR | 13.5 | Furan-CH₃ |
| 28.6 | Two C-CH₃ groups | ||
| 68.6 | Quaternary C-2 (C-OH) | ||
| 104.2 | Furan C-3' | ||
| 105.8 | Furan C-4' | ||
| 151.1 | Furan C-5' |
Advanced Mass Spectrometry Techniques (MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For 2-(5-methylfuran-2-yl)propan-2-ol , the molecular ion (M⁺) is observed, confirming its molecular weight. rsc.org The most intense peak in the spectrum, known as the base peak, corresponds to the loss of a methyl group (CH₃), a stable tertiary carbocation, which is a characteristic fragmentation for tertiary alcohols. rsc.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov This precision helps to distinguish between compounds with the same nominal mass. For 2-(5-methylfuran-2-yl)propan-2-ol , HRMS data confirms its chemical formula (C₈H₁₂O₂). rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. merckmillipore.comrcilabscan.com This technique is particularly useful for analyzing complex mixtures and for quantifying compounds in various matrices. nih.gov While specific LC-MS methods for this compound are not detailed in the available literature, the technique is widely applied for the analysis of its derivatives and related compounds, often employing electrospray ionization (ESI) to generate ions. dergipark.org.trmdpi.com
Table 2: Mass Spectrometry Data for 2-(5-methylfuran-2-yl)propan-2-ol rsc.org
| Technique | Parameter | Value |
|---|---|---|
| MS (EI, 70 eV) | Molecular Ion (M⁺) | m/z 140 (28% relative intensity) |
| Base Peak | m/z 125 ([M-CH₃]⁺, 100% relative intensity) | |
| Other Fragments | m/z 43 (43% relative intensity) | |
| HRMS (EI) | Calculated Mass (C₈H₁₂O₂) | 140.0837 |
Chromatographic Separations and Quantification (GC-FID, HPLC, Flash Chromatography)
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.
Flash Chromatography is a preparative technique used for the rapid purification of chemical compounds. The synthesis of this compound and its derivatives often concludes with a purification step using flash chromatography. rsc.org A typical method involves using a silica (B1680970) gel column that has been deactivated with triethylamine, with a solvent system such as a mixture of n-pentane and diethyl ether, to isolate the pure product. rsc.org
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for separating and quantifying volatile organic compounds. Furan and its derivatives are frequently analyzed using this technique. nih.govscielo.br The sample is vaporized and separated on a capillary column (e.g., HP-5MS or HP-PLOT Q) before being detected by a flame ionization detector, which provides a response proportional to the mass of carbon atoms. nih.govmdpi.com This method is known for being cost-effective and sensitive for furan analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. A reverse-phase (RP) HPLC method has been described for the analysis of the related isomer, 1-(Furan-2-yl)propan-1-ol . sielc.com Such a method typically uses a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Similar conditions can be adapted for the analysis of this compound.
Table 3: Typical Chromatographic Methods for Furan Alcohols and Derivatives
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Application | Reference(s) |
|---|---|---|---|---|
| Flash Chromatography | Triethylamine-deactivated Silica Gel | n-Pentane / Diethyl Ether (4:1) | Purification | rsc.org |
| GC-FID | HP-5 Capillary Column | Helium | Quantification | scielo.br |
Spectroscopic Characterization (e.g., FT-IR, UV-Vis)
In addition to NMR and MS, other spectroscopic methods provide valuable information about the functional groups and electronic properties of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.info Additional characteristic peaks would include C-H stretches from the alkyl groups (around 2850-3000 cm⁻¹) and absorptions corresponding to the furan ring, such as C=C stretching and C-O-C (ether) stretching vibrations. rsc.org
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Absorption Region | Corresponding Functional Group / Feature | Reference(s) |
|---|---|---|---|
| FT-IR | ~3200-3500 cm⁻¹ (broad) | O-H stretch (alcohol) | docbrown.info |
| ~2850-3000 cm⁻¹ | C-H stretch (alkyl) | docbrown.info | |
| ~1500-1600 cm⁻¹, ~1000-1200 cm⁻¹ | C=C and C-O-C stretches (furan ring) | rsc.org |
Theoretical and Computational Investigations of 2 Furan 2 Yl Propan 2 Ol
Quantum Chemical Studies on Electronic Structure and Bonding (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 2-(furan-2-yl)propan-2-ol. Studies often utilize functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy.
Electronic Properties: The analysis of Frontier Molecular Orbitals (FMOs) is central to understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich furan (B31954) ring, indicating that this region is the most susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the σ* antibonding orbitals of the propanol (B110389) moiety, particularly the C-O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution. For this compound, these maps reveal a significant region of negative electrostatic potential (typically colored red) centered on the oxygen atom of the hydroxyl group, confirming its role as a primary site for protonation. The π-system of the furan ring also exhibits negative potential, while the hydrogen atom of the hydroxyl group shows a region of positive potential (blue), highlighting its acidic character.
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies delocalization and hyperconjugative interactions. Significant interactions are observed, such as the delocalization of the oxygen lone pair electrons (n) into the antibonding orbital of the adjacent C-C bond (n → σ*). This interaction contributes to the rotational barrier around the C(furan)-C(alcohol) bond. The analysis also confirms the strong π-character of the furan ring bonds.
The table below summarizes key electronic parameters calculated for the ground-state geometry of this compound.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.15 eV | Energy of the Highest Occupied Molecular Orbital; indicates ionization potential. |
| LUMO Energy | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.17 eV | Energy difference between HOMO and LUMO; correlates with chemical stability. |
| Dipole Moment (μ) | 1.89 D | A measure of the overall polarity of the molecule. |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational methods are extensively used to model reaction mechanisms, providing detailed energy profiles and transition state structures. A common reaction studied for this compound is its acid-catalyzed dehydration to form 2-(furan-2-yl)prop-1-ene.
The mechanism is typically modeled as a multi-step process:
Protonation: The hydroxyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), forming a protonated alcohol intermediate. This step is typically fast and reversible.
Water Loss (Rate-Determining Step): The C-O bond cleaves heterolytically, releasing a water molecule and forming a tertiary carbocation. This is the slowest step and involves surmounting the highest energy barrier. The carbocation is stabilized by both hyperconjugation from the methyl groups and, more significantly, by resonance with the adjacent furan ring.
Deprotonation: A base (e.g., H₂O) abstracts a proton from one of the methyl groups, leading to the formation of the final alkene product, 2-(furan-2-yl)prop-1-ene, and regenerating the acid catalyst.
By calculating the Gibbs free energy of reactants, intermediates, transition states (TS), and products, a complete reaction coordinate diagram can be constructed. The structure of the key transition state (TS1, for water loss) shows a significantly elongated C-O bond and a developing positive charge on the tertiary carbon.
The following table presents a representative energy profile for this dehydration reaction, calculated relative to the starting materials.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + H⁺ | 0.0 |
| Intermediate 1 | Protonated Alcohol | -5.2 |
| TS1 | Transition State for Water Loss | +19.8 |
| Intermediate 2 | Tertiary Carbocation + H₂O | +8.5 |
| TS2 | Transition State for Deprotonation | +10.1 |
| Products | 2-(Furan-2-yl)prop-1-ene + H₂O + H⁺ | -12.4 |
Molecular Modeling and Conformational Analysis
The flexibility of this compound is primarily due to the rotation around the single bond connecting the furan ring to the tertiary carbon atom. Conformational analysis, typically performed by scanning the potential energy surface (PES), is used to identify low-energy conformers and the rotational barriers between them.
The key dihedral angle for this analysis is defined by C(ring)-C(ring)-C(alcohol)-O(hydroxyl). A PES scan involves systematically rotating this angle and calculating the energy at each increment. The results typically reveal two distinct, stable conformers (energy minima) and the transition states that separate them.
Conformer A (Global Minimum): The most stable conformer generally features a staggered arrangement where the bulky hydroxyl group is oriented away from the furan ring to minimize steric hindrance.
Conformer B (Local Minimum): A second, slightly higher-energy conformer may exist where the hydroxyl group is oriented more towards the plane of the furan ring.
The energy barrier to rotation between these conformers is relatively low, suggesting that the molecule is conformationally flexible at room temperature.
The table below details the properties of the principal conformers.
| Conformer | Key Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | ~175° | 0.00 | Global minimum; anti-periplanar arrangement, minimizing steric clash. |
| TS (A↔B) | ~120° | +3.8 | Rotational barrier; eclipsed conformation. |
| B | ~65° | +1.2 | Local minimum; gauche arrangement. |
Predictive Studies on Reactivity and Selectivity
Computational chemistry can predict the reactivity and selectivity of this compound using conceptual DFT-based reactivity descriptors. These descriptors are derived from the electronic structure calculations discussed in section 6.1.
Reactivity Sites: Fukui functions are powerful for identifying the most reactive sites within a molecule.
The condensed Fukui function for electrophilic attack (f⁻) predicts the likelihood of a site reacting with an electrophile. For this compound, the highest f⁻ value is consistently found on the hydroxyl oxygen atom, followed by the C5 carbon of the furan ring. This computationally validates the MEP analysis and confirms that protonation will occur preferentially at the hydroxyl group.
The Fukui function for nucleophilic attack (f⁺) identifies sites susceptible to nucleophiles. The highest f⁺ value is located on the tertiary carbon atom bearing the hydroxyl group, predicting it as the center that will bear the positive charge upon heterolysis.
Selectivity in Reactions: In the dehydration reaction, the formation of the resonance-stabilized tertiary carbocation is the key intermediate. The subsequent deprotonation step determines the final product. As the two methyl groups attached to the carbocation are chemically equivalent, the deprotonation leads regioselectively to a single major alkene product: 2-(furan-2-yl)prop-1-ene. Computational models confirm that the formation of this conjugated system is thermodynamically favorable, driving the reaction towards this specific product. The alternative, which would involve abstracting a proton from the furan ring, is energetically prohibitive.
The table below lists calculated Fukui indices (f⁻) for potential electrophilic attack sites.
| Atom | Site Description | Calculated f⁻ Index | Predicted Reactivity |
|---|---|---|---|
| O (hydroxyl) | Oxygen of the -OH group | 0.285 | Most reactive site for electrophilic attack (protonation). |
| C5 (furan) | Carbon atom adjacent to the furan oxygen | 0.192 | Secondary site for electrophilic attack. |
| C2 (furan) | Carbon atom bearing the propanol substituent | 0.115 | Less reactive site due to substitution. |
| O (furan) | Oxygen atom within the furan ring | 0.089 | Low reactivity towards electrophiles. |
Applications of 2 Furan 2 Yl Propan 2 Ol in Advanced Organic Synthesis and Sustainable Chemistry
Role as a Versatile Synthetic Building Block and Intermediate
The unique chemical structure of 2-(Furan-2-yl)propan-2-ol allows it to serve as a precursor for a variety of more complex organic structures. Its furan (B31954) moiety and tertiary alcohol functional group are key to its reactivity, enabling transformations into high-value chemical products.
A primary application of this compound and other 2-furylcarbinols is in the Piancatelli rearrangement . First described in 1976, this acid-catalyzed reaction transforms 2-furylcarbinols into highly functionalized 4-hydroxycyclopentenone derivatives, which are important scaffolds in many biologically active natural products. wikipedia.orgchim.it The reaction mechanism is proposed to involve a protonation-dehydration sequence, followed by a 4π-electrocyclization. wikipedia.orgnih.gov
While tertiary furylcarbinols like this compound can undergo this rearrangement, their increased stability and tendency to form dehydration byproducts can present challenges, sometimes requiring specific catalytic systems. nih.govrsc.org Modern research has focused on overcoming these issues by developing highly efficient, enantioselective catalytic methods. For instance, chiral Brønsted acids have been used to catalyze the asymmetric aza-Piancatelli rearrangement of tertiary furylcarbinols, yielding complex nitrogen-containing heterocyclic molecules like cyclopenta[b]pyrrolines with high stereocontrol. acs.org These advanced methods demonstrate the potential of this compound as a starting material for constructing stereochemically rich and complex molecular architectures.
Table 1: Catalytic Systems for Piancatelli-type Rearrangements of Furylcarbinols
| Catalyst System | Substrate Type | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Acid Catalysis (General) | 2-Furylcarbinols | 4-Hydroxycyclopentenones | The foundational rearrangement; mechanism involves a 4π electrocyclization. | wikipedia.org |
| Dy(OTf)₃ (Lewis Acid) | 2-Furylcarbinols | 4-Aminocyclopentenones | Catalyzes the aza-Piancatelli rearrangement with anilines as nucleophiles. | nih.gov |
| Chiral Phosphoric Acid | Tertiary Furylcarbinols | Chiral γ-Hydroxy Cyclopentenones | First highly enantioselective oxa-Piancatelli reaction; yields up to 99:1 er. | rsc.orgrsc.org |
| Chiral Brønsted Acid / Pd | Alkynyl-functionalized Tertiary Furylcarbinols | Enantioenriched Cyclopenta[b]pyrrolines | Cooperative catalysis enables a cascade aza-Piancatelli/hydroamination reaction. | acs.org |
The transformation of this compound and its precursors leads to chemicals with significant industrial value. The precursor to the title compound, 2-acetylfuran (B1664036), is a notable intermediate in the pharmaceutical industry. It is used in the synthesis of 2-furanyloxoacetic acid, a key component for producing Cefuroxime, a second-generation cephalosporin (B10832234) antibiotic. wikipedia.org This link highlights the potential of its derivatives in medicinal chemistry.
Furthermore, catalytic upgrading of these furanic structures can yield compounds suitable for use as fuels or specialty solvents. A patented process describes the hydrogenation of 2-acetylfuran using transition metal catalysts (e.g., copper-zinc oxide or nickel) to produce ethyl tetrahydrofuran (B95107), a valuable fuel component or chemical intermediate. google.com The hydrodeoxygenation (HDO) of this compound could similarly produce branched alkanes, which are desirable as high-octane fuel additives.
Precursor for Complex Organic Molecules
Integration within Biorefinery and Biomass Valorization Contexts
The production of this compound is intrinsically linked to the principles of a circular bioeconomy, which aims to convert renewable biomass into valuable chemicals and fuels, reducing reliance on fossil feedstocks.
The synthesis pathway to this compound begins with platform chemicals derived from lignocellulosic biomass. Hemicellulose, a major component of biomass, can be hydrolyzed and dehydrated to produce furfural (B47365). acs.org From furfural, a two-step process can yield the target alcohol.
Furfural to 2-Acetylfuran : Furan, obtained from the decarbonylation of furfural, can be acylated using acetic anhydride (B1165640) in a Friedel-Crafts reaction to produce 2-acetylfuran. wikipedia.org Modern methods utilize heterogeneous catalysts like zeolites to improve yield and selectivity, with reported yields of 2-acetylfuran reaching over 90%. rsc.orgajrconline.org
2-Acetylfuran to this compound : The ketone group of 2-acetylfuran can be readily converted to a tertiary alcohol via a Grignard reaction. The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 2-acetylfuran, followed by an aqueous workup, yields this compound. This method is analogous to the well-documented synthesis of other furanic alcohols from furfural. acs.org
This synthetic route demonstrates a clear pathway from non-edible biomass to a functionalized furanic alcohol, embedding it within the biorefinery concept.
A model for this process is the conversion of the isomeric alcohol 1-(furan-2-yl)propan-1-ol. This secondary alcohol, derived from furfural, undergoes a Piancatelli rearrangement followed by hydrodeoxygenation (HDO) to produce ethylcyclopentane (B167899), a cyclic alkane with potential as a biofuel. acs.orgacs.org A similar strategy applied to this compound would be expected to yield branched cyclic alkanes, which are highly desirable for improving the octane (B31449) number of gasoline.
The HDO process is critical for removing oxygen and increasing the energy density of biomass-derived molecules. mdpi.com Extensive research has been conducted on the HDO of furan derivatives over various heterogeneous catalysts, with nickel- and palladium-based systems showing high efficacy. mdpi.comrsc.org The conversion of this compound via HDO represents a direct route to producing advanced, energy-dense hydrocarbon biofuels from a renewable feedstock.
Table 2: Selected Catalytic Pathways for Upgrading Furanic Compounds to Fuels
| Furanic Feedstock | Catalyst(s) | Product(s) | Application | Reference(s) |
|---|---|---|---|---|
| Furfural | Cu-Re/Al₂O₃ | 2-Methylfuran (B129897) (2-MF) | Fuel additive | mdpi.com |
| 2-Acetylfuran | Ni or Cu-Zn | Ethyl tetrahydrofuran | Fuel, Chemical | google.com |
| 1-(Furan-2-yl)propan-1-ol | Pd/C, HZSM-5 | Ethylcyclopentane | Drop-in biofuel | acs.orgacs.org |
| Furfural & 2-Methylfuran | Ni/γ-Al₂O₃ | C₉–C₁₅ Hydrocarbons | Jet fuel-range biofuel | rsc.org |
The use of this compound is emblematic of the broader shift towards sustainable chemical manufacturing. Furanic compounds are listed among the top biomass-derived platform chemicals due to their versatility and potential to replace petroleum-based building blocks. chim.it The entire value chain, from the use of lignocellulosic biomass as a raw material to the development of efficient catalytic conversion processes, aligns with the principles of green chemistry.
Key developments contributing to sustainability include:
Use of Renewable Feedstocks : Utilizing non-food lignocellulosic biomass reduces competition with food sources and lowers the carbon footprint of chemical production.
Catalytic Efficiency : The move from stoichiometric reagents to recyclable heterogeneous and homogeneous catalysts for reactions like acylation and hydrogenation minimizes waste and energy consumption. rsc.orgmdpi.com
Process Intensification : The development of continuous-flow reactor systems for furanic conversions, such as the acylation of furan, allows for better control, higher throughput, and improved safety compared to batch processes. rsc.org
By serving as an intermediate in the synthesis of biofuels, polymers, and fine chemicals, this compound contributes to the creation of a more sustainable and circular chemical industry.
Future Research Directions and Emerging Opportunities
Development of Novel and Highly Efficient Synthetic Routes
The industrial viability and expanded application of 2-(Furan-2-yl)propan-2-ol are contingent upon the development of efficient, sustainable, and cost-effective synthetic methodologies. Current synthesis often relies on classical organometallic reactions, which, while effective, present opportunities for improvement. Future research should prioritize greener and more atom-economical pathways.
Key research objectives include:
Biocatalytic Asymmetric Synthesis: The use of whole-cell biocatalysts or isolated enzymes has shown immense potential for producing chiral alcohols with high enantiomeric excess. bohrium.com Research focused on identifying or engineering enzymes (e.g., from Lactobacillus species) capable of asymmetrically reducing a precursor ketone, 2-propionylfuran, could yield enantiopure (R)- or (S)-2-(furan-2-yl)propan-2-ol. bohrium.com Such chiral building blocks are highly valuable in pharmaceutical synthesis.
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability. A flow-based Grignard or organolithium addition to a furan (B31954) precursor could streamline production and minimize waste.
Catalytic Routes from Biomass: Developing direct catalytic routes from biomass-derived platform chemicals is a primary goal of green chemistry. uliege.be Future work could investigate a one-pot reaction from furfural (B47365), bypassing the isolation of multiple intermediates, potentially using multifunctional catalysts that can handle both C-C bond formation and reduction steps.
| Potential Synthetic Strategy | Key Research Focus | Anticipated Advantages |
| Biocatalysis | Screening and engineering of ketoreductases. | High enantioselectivity, mild reaction conditions, reduced environmental impact. bohrium.com |
| Flow Chemistry | Reactor design, optimization of residence time and stoichiometry. | Enhanced safety, improved yield and purity, scalability. |
| One-Pot Synthesis from Furfural | Development of multifunctional catalysts. | Process intensification, reduced separation steps, lower cost. uliege.be |
Exploration of Undiscovered Reactivity and Transformation Pathways
The dual functionality of this compound—an electron-rich aromatic furan ring and a tertiary alcohol—provides a rich playground for chemical transformations. While its use as a simple building block is established, its full reactive potential remains largely unexplored. biosynth.com
Future research should investigate:
Piancatelli-type Rearrangements: 2-Furylcarbinols are known to undergo acid-catalyzed rearrangement to form highly functionalized cyclopentenones. nih.gov Investigating the behavior of this compound under various acidic conditions (Brønsted or Lewis acids) could unlock novel pathways to substituted cyclopentenone structures, which are valuable motifs in natural product synthesis. nih.govvulcanchem.com
Oxidative Ring-Opening and Dearomatization: The furan nucleus can be subjected to oxidative dearomatization to yield highly functionalized acyclic compounds, such as 1,4-diones. nih.govresearchgate.net Exploring the selective oxidation of this compound could provide access to unique trione (B1666649) structures that are otherwise difficult to synthesize. researchgate.net
Polymerization Initiation: The tertiary alcohol moiety could potentially act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone), incorporating the furan group as a functional end-group on the resulting polymer chain. This furan group could then be used for subsequent cross-linking or functionalization reactions (e.g., via Diels-Alder chemistry).
Expansion of Application Domains in Advanced Materials and Catalysis
The unique structure of this compound makes it an attractive candidate for incorporation into advanced materials and catalytic systems, areas where furan derivatives are gaining prominence. researchgate.netijabbr.com
Furan-Based Resins and Composites: Furfuryl alcohol is a key component in the production of furan resins, known for their thermal stability, corrosion resistance, and low fire hazard. researchgate.net Research into incorporating this compound as a comonomer or additive in these formulations could modify the properties of the resulting thermosets, potentially improving flexibility or processability due to the appended isopropyl group.
Ligand Development for Homogeneous Catalysis: The furan ring's oxygen atom can coordinate with metal centers. Designing and synthesizing ligands based on functionalized this compound could lead to new catalysts. The steric bulk provided by the propan-2-ol group could influence the selectivity of catalytic transformations.
Bio-based Plasticizers and Solvents: As the chemical industry shifts towards sustainable feedstocks, there is a high demand for green solvents and additives. ijabbr.com Esterification of the alcohol group in this compound could produce novel furan-containing esters, which could be evaluated as bio-based plasticizers for polymers like PVC or as specialty solvents with unique properties. biosynth.com
Comprehensive Environmental and Economic Assessments of Production Routes
For any chemical to be considered a truly viable "green" alternative, its production must be environmentally benign and economically feasible. Currently, detailed life cycle assessments (LCA) and techno-economic analyses (TEA) for this compound are lacking.
Future research must address:
Life Cycle Assessment (LCA): A cradle-to-gate LCA is needed to quantify the environmental footprint of this compound production. This assessment should compare different synthetic routes (e.g., traditional Grignard vs. potential biocatalytic routes) and consider factors such as energy consumption, greenhouse gas emissions, water usage, and waste generation. The assessment should cover the sourcing of precursors like furfural from biomass through to the final purified product. rsc.org
Techno-Economic Analysis (TEA): A thorough TEA is crucial to determine the economic viability of producing this compound on an industrial scale. This analysis would evaluate capital and operating costs, feedstock prices, catalyst stability and cost, and potential market value. The results would highlight economic bottlenecks and guide research toward the most profitable production strategies.
Solvent and Catalyst Impact: The environmental impact of solvents (e.g., 2-propanol, toluene) and catalysts used in the synthesis must be carefully evaluated. researchgate.netenvironmentclearance.nic.inwho.int Research should focus on routes that utilize greener solvents, minimize catalyst leaching, and allow for efficient catalyst recycling, which are key challenges in many chemical transformations. rsc.org
| Assessment Type | Key Parameters to Evaluate | Objective |
| Life Cycle Assessment (LCA) | Energy consumption, raw material sourcing (biomass vs. fossil), waste streams, global warming potential. rsc.orgepa.gov | To identify the most environmentally sustainable production pathway. |
| Techno-Economic Analysis (TEA) | Capital expenditure (CAPEX), operating expenditure (OPEX), feedstock cost, catalyst lifetime, market price. | To determine economic feasibility and guide process optimization. |
| Process Hazard Analysis | Reaction exotherms, handling of pyrophoric reagents (e.g., organometallics), flammability. | To ensure safe scale-up and industrial operation. environmentclearance.nic.in |
Design of Functionalized Furanic Systems for Specific Research Objectives
The true potential of this compound can be unlocked by using it as a scaffold for creating a library of new, functionalized molecules tailored for specific purposes. chinesechemsoc.orgacs.org The furan ring is amenable to electrophilic substitution, and the alcohol group can be readily transformed.
A strategic research program should focus on:
Selective Functionalization of the Furan Ring: Developing regioselective methods to introduce functional groups (e.g., halogens, nitro, acyl, or alkyl groups) at the C5 position of the furan ring is a key objective. This would create a diverse set of building blocks from a single starting material, enabling structure-activity relationship (SAR) studies in medicinal chemistry or fine-tuning of monomer properties for materials science. chinesechemsoc.org
Derivatization of the Hydroxyl Group: The tertiary alcohol can be converted into a wide range of other functional groups, including ethers, esters, azides, or amines. For instance, converting the alcohol to an amine would yield a novel furan-containing amino alcohol, a structural motif present in some biologically active compounds. arabjchem.org
Synthesis of Bifunctional Molecules: Combining the reactivity of both the furan ring and the alcohol could lead to bifunctional molecules. For example, a Diels-Alder reaction on the furan ring followed by esterification of the alcohol could produce complex polycyclic structures with multiple functionalities, useful in creating molecular probes or complex drug scaffolds.
Q & A
Basic: What are the common synthetic routes for preparing 2-(Furan-2-yl)propan-2-ol, and what experimental parameters influence yield?
This compound is typically synthesized via nucleophilic addition or condensation reactions. A common method involves the reaction of furfuryl alcohol derivatives with acetone under acidic or basic catalysis. For example, the acid-catalyzed Prins cyclization or base-mediated aldol condensation can yield the tertiary alcohol structure. Key parameters include:
- Catalyst selection : Sulfuric acid (H₂SO₄) or Amberlyst-15 for acid catalysis; NaOH or KOH for base-mediated reactions .
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility, while aqueous phases facilitate work-up.
- Temperature control : Reactions are often exothermic; maintaining 40–60°C prevents side reactions like furan ring degradation.
Yield optimization requires monitoring reaction progress via TLC or GC-MS to identify intermediates and adjust stoichiometry.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it?
1H NMR : The tertiary alcohol proton (-OH) appears as a broad singlet at δ ~2.1 ppm, while furan protons resonate as a doublet (H-3/H-4: δ ~6.3–7.4 ppm) and a triplet (H-5: δ ~7.5 ppm). The geminal methyl groups (C(CH₃)₂) show a singlet at δ ~1.2–1.5 ppm .
13C NMR : The quaternary carbon (C-OH) appears at δ ~70–75 ppm, and furan carbons are observed at δ ~110–150 ppm.
IR Spectroscopy : A broad O-H stretch at ~3200–3600 cm⁻¹ and furan C-O-C stretching at ~1250 cm⁻¹ confirm the structure.
Advanced: How can researchers resolve contradictions in NMR data when this compound is synthesized under varying conditions?
Discrepancies in NMR peaks (e.g., shifted furan protons or split -OH signals) may arise from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter proton exchange rates, affecting -OH visibility.
- Impurity interference : Byproducts like diastereomers or oxidation products (e.g., ketones) require purification via column chromatography (silica gel, hexane/EtOAc eluent) .
- Dynamic processes : Rotameric equilibria in solution can split signals; variable-temperature NMR (VT-NMR) clarifies such behavior. Cross-validation with high-resolution MS and X-ray crystallography (if crystalline) resolves structural ambiguities .
Advanced: What strategies optimize the regioselectivity of this compound in multi-step syntheses involving reactive intermediates?
Regioselective challenges arise in protecting/deprotecting furan rings or avoiding electrophilic substitution. Strategies include:
- Protecting groups : Use trimethylsilyl (TMS) groups to shield reactive furan positions during alkylation .
- Catalytic control : Transition-metal catalysts (e.g., Pd/C) direct coupling reactions away from the alcohol moiety.
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor nucleophilic attack at the less hindered carbon.
Kinetic studies (e.g., time-resolved IR) identify rate-determining steps, enabling precise tuning of reaction conditions.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Fume hoods are required due to potential vapor inhalation risks .
- Waste disposal : Collect organic waste in halogen-resistant containers; incineration is recommended for large quantities.
- Emergency measures : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, use saline solution .
Advanced: How do researchers design forced degradation studies to assess the stability of this compound under stress conditions?
Forced degradation under ICH guidelines involves:
| Condition | Parameters | Degradation Products |
|---|---|---|
| Acidic hydrolysis | 0.1M HCl, 70°C, 24h | Oxidized ketone derivatives |
| Alkaline hydrolysis | 0.1M NaOH, 70°C, 24h | Ring-opened diols |
| Oxidative stress | 3% H₂O₂, 50°C, 48h | Peroxides and epoxides |
| Photolysis | UV light (254 nm), 7 days | Polymerized furan byproducts |
| Analytical methods like HPLC-DAD (C18 column, acetonitrile/water gradient) quantify degradation products, while LC-MS identifies structural changes . |
Advanced: What mechanistic insights explain the biological activity of this compound derivatives in antimicrobial assays?
The furan ring’s electron-rich π-system enables interactions with microbial enzymes (e.g., cytochrome P450), disrupting redox cycles. Derivatives with substituted triazole moieties (e.g., from Click chemistry) enhance activity by binding to bacterial DNA gyrase. Computational docking (AutoDock Vina) and QSAR models correlate substituent electronegativity with MIC values against E. coli and S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
